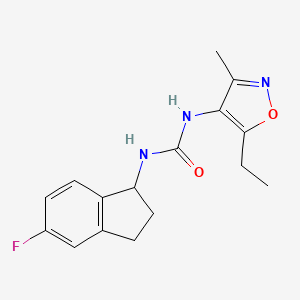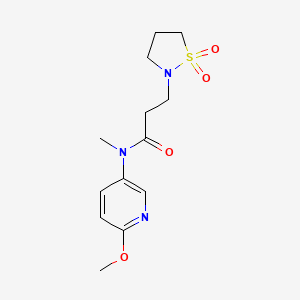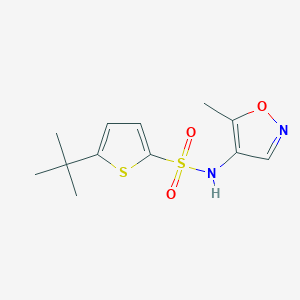![molecular formula C15H19N3O2 B7053600 6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7053600.png)
6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cycloaddition reaction or by using cyclobutyl halides in a nucleophilic substitution reaction.
Attachment of the Oxazole Moiety: The oxazole ring can be synthesized separately and then attached to the pyrimidine core via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound may exhibit biological activity against certain diseases, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study the interaction of pyrimidine derivatives with biological targets.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The oxazole moiety may enhance binding affinity or specificity, while the cyclobutyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-Cyclobutyl-3-[(3-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one: Similar structure but with a different substitution pattern on the oxazole ring.
6-Cyclobutyl-3-[(3-ethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one: Lacks the methyl group on the oxazole ring.
Uniqueness
6-Cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the cyclobutyl and oxazole groups can significantly influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
6-cyclobutyl-3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-13-12(10(2)20-17-13)8-18-9-16-14(7-15(18)19)11-5-4-6-11/h7,9,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEHKTGXNDLCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CN2C=NC(=CC2=O)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-chloro-3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B7053529.png)
![(2-Chloro-5-hydroxyphenyl)-[2-(furan-2-yl)piperidin-1-yl]methanone](/img/structure/B7053533.png)
![4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7053544.png)

![1-(2-imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B7053549.png)
![1-[[1-(1-Acetylcyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7053554.png)
![N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7053575.png)
![2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide](/img/structure/B7053581.png)
![2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7053604.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]propan-1-one](/img/structure/B7053613.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine](/img/structure/B7053630.png)

![6-Cyclobutyl-3-[2-(1-methylpyrrol-2-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B7053638.png)
